7-Methylnaphthalen-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

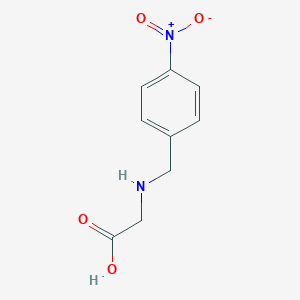

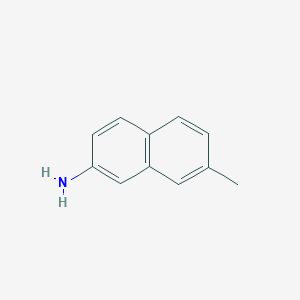

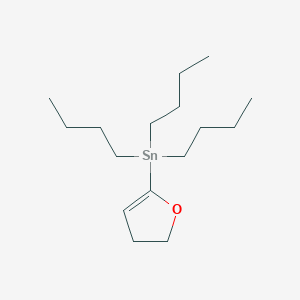

7-Methylnaphthalen-2-amine is a chemical compound with the molecular formula C11H11N . It is also known by other names such as N-methylnaphthalen-2-amine, N-methyl-N-2-naphthylamine, and 2-Naphthalenamine .

Synthesis Analysis

While specific synthesis methods for 7-Methylnaphthalen-2-amine were not found, amines in general can be synthesized through various methods. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Molecular Structure Analysis

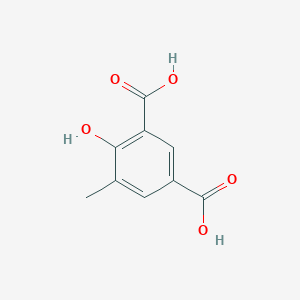

The molecular structure of 7-Methylnaphthalen-2-amine consists of a naphthalene ring with a methylamine group attached to the 2-position . The exact mass of the molecule is 157.089149355 g/mol .Chemical Reactions Analysis

Amines, including 7-Methylnaphthalen-2-amine, can undergo a variety of chemical reactions. For example, they can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis

7-Methylnaphthalen-2-amine has a molecular weight of 157.21 g/mol . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 .Applications De Recherche Scientifique

Catalytic Coupling Reactions

One significant application of 7-Methylnaphthalen-2-amine derivatives in scientific research is in catalytic coupling reactions. For example, derivatives like (2S,4R)-4-Hydroxy-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide (HMNPC) have been found to be powerful ligands for Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts. This process allows for the efficient production of pharmaceutically important (hetero)aryl methylsulfones, highlighting the compound's utility in facilitating metal-catalyzed coupling reactions that yield compounds of pharmaceutical relevance in good to excellent yields (Ma et al., 2017).

Alkylation in Green Chemistry

7-Methylnaphthalen-2-amine has also been utilized in green chemistry applications, particularly in the Friedel–Crafts alkylation of 2-methylnaphthalene with long-chain alkenes using environmentally friendly catalysts. This process has been explored in ethyl-containing amine chloroaluminate ionic liquids modified with HCl, demonstrating an eco-friendly approach to chemical synthesis that achieves excellent conversion and selectivity while allowing for easy isolation of products. This research underscores the potential of 7-Methylnaphthalen-2-amine derivatives in promoting sustainable chemical processes (Zhao et al., 2004).

Advanced Material Synthesis

Another application area is the synthesis of advanced materials. For instance, the methylation of 2-methylnaphthalene for the production of 2,6-dimethylnaphthalene, a key precursor for polyethylenenaphthalate, an advanced polymer material, has been extensively studied. Research utilizing shape-selective methylation over H-ZSM-5 Zeolite and computational studies highlight the industrial importance of such reactions. These studies provide insights into the reaction mechanisms and favorability of producing desired products, which are crucial for the development of new materials (Nie et al., 2012).

Novelty in Organic Synthesis

The compound has been investigated for its role in the oxidative coupling of 2-aminonaphthalene homologues. This process has been found to exhibit a complex reaction pattern leading to the formation of various compounds, including carbazoles, through Cu(II)-mediated reactions. Such reactions demonstrate the versatility and reactivity of 7-Methylnaphthalen-2-amine derivatives in organic synthesis, offering pathways to a range of structurally diverse and potentially valuable organic compounds (Vyskocil et al., 2001).

Safety And Hazards

While specific safety and hazard information for 7-Methylnaphthalen-2-amine was not found, aromatic amines in general can pose significant health risks. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .

Orientations Futures

While specific future directions for 7-Methylnaphthalen-2-amine were not found, research into the properties and potential applications of amines is ongoing. For example, the trace amine-associated receptor 1 (TAAR-1) is being investigated as a target for the development of new antipsychotics . This suggests that amines, including 7-Methylnaphthalen-2-amine, could have potential future applications in the field of medicine.

Propriétés

IUPAC Name |

7-methylnaphthalen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSYKWSBPNFANJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629310 |

Source

|

| Record name | 7-Methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylnaphthalen-2-amine | |

CAS RN |

116530-25-7 |

Source

|

| Record name | 7-Methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)